molecular formula C12H12N2O B13932100 3-(2-Methoxypyridin-4-yl)aniline

3-(2-Methoxypyridin-4-yl)aniline

Cat. No.: B13932100
M. Wt: 200.24 g/mol
InChI Key: NXXMCYWNXYBRGF-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-pyridinyl)benzenamine is an organic compound that features a benzene ring substituted with a methoxy group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-pyridinyl)benzenamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with electrophiles to introduce the desired functional groups . This method is useful for introducing various substituents onto the benzene ring.

Industrial Production Methods

Industrial production of 3-(2-Methoxy-4-pyridinyl)benzenamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-pyridinyl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles like bromine (Br₂) and nitronium ion (NO₂⁺) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(2-Methoxy-4-pyridinyl)benzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-pyridinyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxy-4-pyridinyl)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a pyridinyl group on the benzene ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2-methoxypyridin-4-yl)aniline

InChI

InChI=1S/C12H12N2O/c1-15-12-8-10(5-6-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3

InChI Key

NXXMCYWNXYBRGF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=CC(=CC=C2)N

Origin of Product

United States

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